molecular formula C8H9NS B1681303 Thioacetanilide CAS No. 637-53-6

Thioacetanilide

Cat. No.: B1681303
CAS No.: 637-53-6
M. Wt: 151.23 g/mol
InChI Key: MWCGLTCRJJFXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioacetanilide is an organic compound with the molecular formula CH₃CSNHC₆H₅. It is a derivative of acetanilide, where the oxygen atom in the acetanilide molecule is replaced by a sulfur atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioacetanilide can be synthesized through the reaction of aniline with thioacetic acid. The reaction typically involves heating aniline with thioacetic acid under reflux conditions to yield this compound. The reaction can be represented as follows:

C6H5NH2+CH3COSHC6H5NHCSCH3+H2OC_6H_5NH_2 + CH_3COSH \rightarrow C_6H_5NHCSCH_3 + H_2O C6​H5​NH2​+CH3​COSH→C6​H5​NHCSCH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides and amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted thioacetanilides.

Scientific Research Applications

Thioacetanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some this compound derivatives have shown promise as therapeutic agents due to their ability to interact with biological targets.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Acetanilide
  • Thioacetamide
  • Thiourea

Biological Activity

Thioacetanilide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of antiviral research. This article provides an overview of the biological activity of this compound and its derivatives, focusing on their mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SARs).

Overview of this compound

This compound is an acetanilide derivative where a sulfur atom replaces the oxygen in the acetyl group. This modification can significantly influence the compound's biological properties, making it a subject of interest for drug discovery.

Anti-HIV Properties

A significant body of research has focused on the anti-HIV activity of this compound derivatives. Notably, a series of 1,2,3-thiadiazole thioacetanilides were synthesized and evaluated for their ability to inhibit HIV-1 replication. One derivative, 2-[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide (7d2), demonstrated remarkable potency with an effective concentration (EC50) of 0.059 µM and a high selectivity index (SI > 4883) .

Another study identified novel substituted imidazo[4,5-b]pyridin-2-ylthioacetanilides as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds 12 and 13 exhibited EC50 values of 0.059 and 0.073 µM respectively, outperforming the control drug nevirapine (EC50 = 0.26 µM) .

CompoundEC50 (µM)CC50 (µM)Selectivity Index
7d20.059>283.25>4883
Compound 120.059Not reportedNot reported
Compound 130.073Not reportedNot reported

The mechanism by which this compound derivatives exert their antiviral effects primarily involves the inhibition of reverse transcriptase, an enzyme critical for HIV replication. The structural modifications in these derivatives enhance their binding affinity to the enzyme, thereby blocking viral replication .

Antioxidant Activity

Beyond antiviral properties, thioacetanilides have also been explored for their antioxidant capabilities. A study synthesized new 4-(4-acetamidophenylazo)thiophene scaffolds from thioacetanilides and evaluated their antioxidant activity. The results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of thioacetanilides. Modifications in the aromatic rings and substituents attached to the this compound core can dramatically affect both potency and selectivity against target enzymes.

  • Aromatic Substituents : The introduction of electron-withdrawing groups (e.g., halogens) has been shown to enhance activity against HIV by increasing electron density on the nitrogen atom involved in binding.
  • Thiazole and Imidazole Derivatives : These modifications have been linked to improved efficacy as NNRTIs due to their ability to mimic natural substrates for reverse transcriptase .

Case Studies

Several case studies highlight the promising potential of this compound derivatives:

  • Case Study 1 : A series of novel thiazolylthioacetamides were developed that showed significant inhibitory effects on HIV-1 replication in vitro. Their structure was optimized through iterative SAR studies leading to compounds with EC50 values in the low nanomolar range .
  • Case Study 2 : Research into arylazolyl(azinyl)thioacetanilides revealed that specific structural configurations could yield compounds with enhanced selectivity against HIV strains resistant to existing therapies .

Properties

IUPAC Name

N-phenylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGLTCRJJFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060920
Record name Thioacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-53-6
Record name N-Phenylethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethioamide, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thioacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thioacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9AL2GO03Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioacetanilide
Reactant of Route 2
Reactant of Route 2
Thioacetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.